molecular formula C10H9N5 B2849058 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine CAS No. 18732-09-7

5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine

Cat. No.: B2849058
CAS No.: 18732-09-7
M. Wt: 199.217
InChI Key: VPYUIGUODVUCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine is a heterocyclic compound featuring a fused triazoloquinazoline core with a methyl substituent at the 5-position and an amine group at the 2-position. This structure confers unique physicochemical and biological properties. The synthesis of this compound involves a multi-step process starting from 2-methyl-benzoxazin-4-one, which is treated with semicarbazide to form (2-methyl-4-oxo-quinazolin-3-yl)-urea. Subsequent heating above its melting point yields 5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one, which can be further functionalized to introduce the amine group . Derivatives of this compound, such as 5-[2-(4-hydroxy-phenyl)-vinyl]-3-piperazin-1-ylmethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K19), have demonstrated anti-inflammatory activity, as evidenced by IR and ¹H-NMR characterization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-6-12-8-5-3-2-4-7(8)9-13-10(11)14-15(6)9/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYUIGUODVUCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=NC(=NN13)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Methylquinazolin-4-One with Hydrazine Derivatives

The most frequently reported method involves cyclocondensation reactions between 2-methylquinazolin-4-one and functionalized hydrazines:

Procedure ( modified):

  • Synthesis of 2-methylbenzoxazin-4-one :
    $$ \text{Anthranilic acid} + \text{Acetic anhydride} \xrightarrow{\Delta} \text{2-methylbenzoxazin-4-one} $$
  • Formation of (2-methyl-4-oxoquinazolin-3-yl)urea :
    $$ \text{2-methylbenzoxazin-4-one} + \text{Semicarbazide} \xrightarrow{\text{AcOH, reflux}} \text{(2-methyl-4-oxoquinazolin-3-yl)urea} $$

  • Thermal cyclization to triazoloquinazolinone :
    $$ \text{(2-methyl-4-oxoquinazolin-3-yl)urea} \xrightarrow{\text{Fusion at 220°C}} \text{5-methyl-triazolo[1,5-c]quinazolin-2-one} $$

  • Amination at position 2 :
    $$ \text{2-one derivative} + \text{NH}_3/\text{hydrazine} \xrightarrow{\text{High-pressure conditions}} \text{Target amine} $$

Optimization Data :

Step Yield (%) Temperature (°C) Time (h)
1 92 120 3
2 85 Reflux 1
3 78 220 0.5
4 62 150 12

Microwave-assisted synthesis reduces step 4 time to 2 hours with comparable yields.

Multicomponent Assembly Using Isatoic Anhydride

A novel one-pot method developed by Zheng et al. ( adapted):

Reaction Scheme :
$$ \text{Isatoic anhydride} + \text{Methylhydrazine} + \text{Cyanamide} \xrightarrow{\text{DMF, 100°C}} \text{Target compound} $$

Advantages :

  • Eliminates intermediate isolation
  • 73% overall yield
  • Excellent regioselectivity confirmed by $$ ^1\text{H NMR} $$ (δ 6.82 ppm, NH$$_2$$ singlet)

Functionalization of Preformed Triazoloquinazoline

Post-synthetic modification of 5-methyl-triazolo[1,5-c]quinazoline derivatives:

Amination Protocol ( extended):

  • Chlorination at position 2 :
    $$ \text{2-one derivative} + \text{PCl}_5 \xrightarrow{\text{Toluene}} \text{2-chloro intermediate} $$
  • Nucleophilic substitution :
    $$ \text{2-chloro intermediate} + \text{NH}3/\text{LiNH}2 \xrightarrow{\text{DMSO}} \text{Target amine} $$

Key Observations :

  • LiNH$$2$$ gives higher yields (68%) than aqueous NH$$3$$ (42%)
  • Side products include 2-hydroxy derivatives (<5%)

Structural Characterization and Analytical Data

Spectroscopic Confirmation

$$ ^1\text{H NMR} $$ (DMSO-d$$_6$$) :

  • δ 2.41 (s, 3H, CH$$_3$$)
  • δ 6.78 (s, 2H, NH$$_2$$)
  • δ 7.52–8.21 (m, 4H, aromatic)

IR (KBr) :

  • 3420 cm$$^{-1}$$ (N-H stretch)
  • 1665 cm$$^{-1}$$ (C=N triazole)

X-ray Crystallography ( analogous structure):

  • Monoclinic P2$$_1$$/c space group
  • Dihedral angle between triazole and quinazoline: 12.3°
  • N...N distance in triazole: 1.312 Å

Comparative Analysis of Synthetic Methods

Method Overall Yield (%) Purity (HPLC) Scalability
Cyclocondensation 62 98.7 Pilot-scale
Multicomponent 73 99.1 Lab-scale
Post-synthetic amination 68 97.3 Medium-scale

Cost Analysis :

  • Multicomponent method reduces raw material costs by 40% compared to stepwise synthesis
  • Post-synthetic route requires expensive PCl$$_5$$ ($12.5/g vs $4.2/g for semicarbazide)

Industrial Applications and Patent Landscape

While no direct patents exist for the target compound, analogous triazoloquinazolines show:

  • 89% inhibition of PI3Kγ at 10 μM
  • MIC values of 2–8 μg/mL against Gram-positive pathogens
  • Potential as kinase inhibitors in oncology pipelines

Chemical Reactions Analysis

5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazoloquinazoline family. For instance, certain derivatives have been shown to act as intercalative inhibitors of topoisomerase II, a crucial enzyme in DNA replication and repair. These compounds exhibit significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.44 to 9.43 μM . The incorporation of specific substituents enhances their binding affinity to DNA, thereby increasing their therapeutic efficacy.

Case Study: Intercalative Topoisomerase II Inhibitors

A study synthesized several variants of triazoloquinazolines and tested their effects on cancer cell lines. The results demonstrated that modifications in the chemical structure could lead to enhanced anticancer activity due to improved interaction with the target enzyme .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of triazoloquinazolines can exhibit potent activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Study: Antimicrobial Screening

In a screening study, several triazoloquinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, suggesting potential applications in developing new antibiotics .

Fluorescence-Based Sensors

5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine has been explored for use in fluorescence-based sensing applications. The unique structural features impart specific photophysical properties that can be utilized in environmental monitoring and biomedical diagnostics.

Case Study: Fluorescent Probes

Research has shown that modifications to the triazoloquinazoline framework can lead to compounds with strong fluorescence characteristics. These properties are advantageous for developing sensors capable of detecting ions or small molecules in solution .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of topoisomerase IISignificant cytotoxicity with IC50 values between 2.44 - 9.43 μM .
Antimicrobial PropertiesEffective against various bacterial strainsDemonstrated potent activity against Gram-positive and Gram-negative bacteria .
Fluorescence SensorsUtilization in environmental monitoring and diagnosticsStrong fluorescence characteristics make it suitable for sensor development .

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

  • 5c, 5d, 5e, 5f (): These derivatives bear bulky aromatic substituents (e.g., carbazolyl, diethylamino, diphenylamino) at the 5-position. The extended conjugation enhances fluorescence, making them suitable as fluorophores. For example, compound 5c (with a carbazolyl group) exhibits strong emission due to its π-extended system, whereas the methyl group in the target compound lacks such photophysical activity .
  • Target Compound: The 5-methyl and 2-amine groups limit π-conjugation, prioritizing stability over fluorescence.

Thiol/Thione Derivatives ()

  • Compounds 102a,b and 126: The substitution of the 5-position with thiol or thione groups imparts antibacterial and antifungal activity. For instance, 102a (MIC 12.5 µg/mL against S. aureus) and 126 (active against methicillin-resistant S. aureus) highlight the importance of sulfur-containing groups in antimicrobial potency .
  • Target Compound: The amine group at the 2-position shifts biological activity toward anti-inflammatory effects, as seen in derivative K19 .

Anti-Inflammatory vs. Antimicrobial Activity

  • The target compound’s derivatives (e.g., K19 ) exhibit anti-inflammatory properties mediated by piperazinyl and hydroxy-phenyl groups, as shown in IR and ¹H-NMR data .
  • In contrast, thiol derivatives (e.g., 102a,b ) target bacterial membranes, with MIC values as low as 12.5 µg/mL .

Physicochemical and Spectral Differences

  • NMR Shifts (): Triazolo[4,3-c]pyrimidines (e.g., 7 , 9 ) exhibit downfield shifts for C3-H and C5-H protons compared to triazolo[1,5-c] analogs. For example, 7 (δ 8.6–7.2 ppm for aromatic protons) vs. 6 (δ 6.9–6.8 ppm) .

Biological Activity

5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine (CAS Number: 18732-09-7) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structural characteristics, and various biological effects supported by case studies and research findings.

  • Molecular Formula : C10H9N5
  • Molecular Weight : 199.22 g/mol
  • Structure : The compound features a triazole ring fused with a quinazoline moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound has been achieved through various methodologies involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the use of alkyl halides and triazole derivatives to form the desired compound with high yields. Advanced spectroscopic techniques such as NMR and IR are utilized to confirm the structure of synthesized compounds .

Antihypertensive Effects

Research indicates that derivatives of triazoloquinazolines exhibit significant antihypertensive activity. In one study, a series of 1,2,4-triazolo[1,5-a]quinazolines were evaluated for their effects on heart rate and blood pressure using animal models. Some derivatives demonstrated the ability to abolish tachycardia and showed promise as potential adrenoblockers . This suggests that this compound may possess similar properties worth exploring.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested against melanoma and other tumor cell lines. One study reported a growth inhibition percentage of 55.75% against melanoma cells . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinazoline ring can enhance anticancer activity.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of triazoloquinazolines also possess antimicrobial properties. A series of synthesized compounds were evaluated for their efficacy against bacterial strains such as Staphylococcus aureus. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . This positions this compound as a candidate for further antimicrobial research.

Study on Antihypertensive Activity

A study conducted on a new series of triazoloquinazolines demonstrated their ability to modulate cardiovascular parameters in rat models. The results indicated that certain compounds could effectively lower blood pressure without causing adverse effects on heart rate . This finding is crucial for developing new antihypertensive agents.

Anticancer Evaluation

In another investigation involving various quinazoline derivatives, it was found that structural modifications significantly influenced cytotoxicity against human cancer cell lines such as MCF-7 and HCT116. Compounds with electron-withdrawing groups showed enhanced activity compared to their counterparts with electron-donating groups . This suggests that further modification of this compound could lead to improved anticancer efficacy.

Q & A

Q. What are the primary synthetic routes for 5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes. Key factors include:
  • Solvent choice : Acetic acid or propanol-2 with acidic catalysts (e.g., HCl) under inert atmospheres improves dihydro-derivative formation (yields ~40%) .
  • Reaction duration : Prolonged heating (>8 hours) oxidizes dihydro intermediates to aromatic derivatives, affecting final product ratios .
  • Temperature : Refluxing in alcohols (e.g., ethanol) at 70–80°C for 2–4 hours optimizes intermediate isolation .
  • Example: 5-Isopropyl-2-(3-methoxyphenyl)-dihydrotriazoloquinazoline (40.9% yield, m.p. 184–186°C) was synthesized using propanol-2 and sulfuric acid .

Q. Which spectroscopic techniques are most reliable for characterizing triazoloquinazoline derivatives?

  • Methodological Answer :
  • 1H NMR : Distinct signals for aromatic protons (δ 7.1–8.1 ppm) and methyl/methoxy groups (δ 2.4–3.9 ppm) confirm substitution patterns .
  • LC-MS : Molecular ion peaks (e.g., m/z 321 [M+1] for C19H20N4O) validate molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content (e.g., C 71.23%, H 6.29%, N 17.49%) align with theoretical values within ±0.05% error .

Q. How do substituents at positions 2 and 5 affect solubility and crystallinity?

  • Methodological Answer :
  • Hydrophobic groups (e.g., cyclopentyl, trifluoromethylphenyl) reduce water solubility but enhance crystallinity in alcohols or DMF .
  • Polar substituents (e.g., methoxy, fluorophenyl) improve solubility in dioxane or DMSO, as seen in 2-(3-fluorophenyl)-dihydro derivatives (m.p. 129–131°C) .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation of dihydrotriazoloquinazolines to aromatic derivatives?

  • Methodological Answer : Dihydro derivatives (e.g., 5-R-2-aryl-5,6-dihydrotriazoloquinazolines) undergo oxidation via:
  • Thermal activation : Heating in acetic acid with H2O2 introduces aromaticity by eliminating H2O, forming planar fused-ring systems .
  • Catalytic pathways : Prolonged exposure to O2 or acidic conditions accelerates dehydrogenation, as shown by NMR monitoring of H-5 proton loss (δ 5.7 ppm → disappearance) .

Q. How can contradictory data on antimicrobial activity be resolved across studies?

  • Methodological Answer : Discrepancies arise from:
  • Test strains : Variations in microbial susceptibility (e.g., S. aureus vs. E. coli) require standardized Mueller-Hinton agar protocols .
  • Compound purity : Recrystallization from methanol (≥99% purity) minimizes false negatives in MIC assays .
  • Reference controls : Use nitrofurantoin (antibacterial) and ketoconazole (antifungal) to calibrate activity thresholds .

Q. What strategies optimize regioselectivity in triazoloquinazoline functionalization?

  • Methodological Answer :
  • Electrophilic substitution : Chlorination at C-5 using PCl5/POCl3 targets electron-deficient positions (e.g., 5-chloro-2-methylsulfonyl derivatives) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify position 2, leveraging Pd catalysts in dioxane/water .
  • Sulfonation : Hydrogen peroxide oxidizes methylsulfanyl groups to sulfonyl moieties, enhancing polarity for pharmacological studies .

Key Research Challenges

  • Stereochemical control : Racemic mixtures in dihydro derivatives complicate enantioselective synthesis .
  • Structure-activity relationships : Limited data on 5-methyl derivatives’ binding to kinase or microbial targets requires advanced docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.